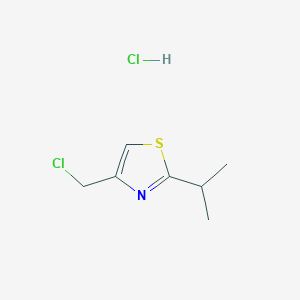

4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTGNMKKUNFVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595996 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65386-28-9 | |

| Record name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 65386-28-9), a critical heterocyclic intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, presents an established synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization, and discusses its primary applications. Emphasis is placed on the practical considerations and scientific rationale behind its synthesis and handling, targeting researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

This compound is a substituted thiazole derivative that has gained prominence as a versatile building block. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position makes this compound a specifically valuable precursor for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it serves to construct specific molecular frameworks required for therapeutic efficacy.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. This compound is typically a white to off-white solid under standard conditions.[1][2] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65386-28-9 | [3][4] |

| Molecular Formula | C₇H₁₀ClNS·HCl (C₇H₁₁Cl₂NS) | [2][3] |

| Molecular Weight | 212.14 g/mol | [4] |

| Appearance | White or Colorless Solid | [1][2] |

| Melting Point | 92-94°C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1][5] |

| InChI Key | CSTGNMKKUNFVGV-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient route for preparing 4-(chloromethyl)-2-isopropylthiazole is through the chlorination of its corresponding alcohol precursor, 2-isopropyl-4-hydroxymethylthiazole. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.

Recommended Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-2-isopropylthiazole HCl.

Detailed Experimental Protocol

This protocol is adapted from established chemical principles for this type of transformation, as suggested by related patent literature.[6][7]

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM, ~10 volumes).

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction with thionyl chloride and prevent side reactions.

-

Chlorination: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Separate the organic layer.

-

Extraction & Drying: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-(chloromethyl)-2-isopropylthiazole.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.

Reaction Mechanism Explained

The conversion of the primary alcohol to the alkyl chloride using thionyl chloride proceeds through a well-established Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 mechanism, depending on the conditions.

Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their escape from the reaction mixture shifts the equilibrium forward according to Le Châtelier's principle, driving the reaction to completion and simplifying purification.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. A multi-step analytical workflow is employed to validate the synthesis.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water. Purity is generally expected to be >95%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the isopropyl protons, the chloromethyl protons, and the thiazole ring proton.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Applications in Research and Drug Development

The primary application of this compound is as a reactive intermediate.[1] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of the 2-isopropylthiazole scaffold to various nucleophiles (amines, thiols, alcohols, etc.).

A notable example is its use in the synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, a more complex amine built directly from the chloromethyl intermediate via substitution with methylamine.[6][8] This highlights its role in building libraries of diverse compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature.

-

Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive chloromethyl group on the stable thiazole core. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables chemists and researchers to effectively and safely leverage this compound for the advancement of organic synthesis and the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. This compound [cymitquimica.com]

- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 65386-28-9 [chemicalbook.com]

- 5. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]

- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 8. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

4-(Chloromethyl)-2-isopropylthiazole hydrochloride molecular weight

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of this compound, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and contextualize its significance through its application as a critical building block in the synthesis of prominent antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction and Significance

This compound (CAS No: 65386-28-9) is a substituted thiazole derivative of significant interest to the pharmaceutical industry.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to engage in various biological interactions.[2] The specific substitution pattern of this compound—featuring a reactive chloromethyl group and an isopropyl moiety—makes it a highly valuable intermediate for constructing more complex molecular architectures.[3]

Its most notable application is as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor that has been instrumental in the management of HIV/AIDS.[4] The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of the thiazole heterocycle into a target molecule. Understanding the properties and synthesis of this compound is therefore crucial for process chemists and researchers working on antiviral agents and other complex molecular targets.

Physicochemical and Structural Data

A precise understanding of a compound's properties is foundational to its application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 212.14 g/mol | [5] |

| Molecular Formula | C₇H₁₀ClNS·HCl | [5][6] |

| Alternate Formula | C₇H₁₁Cl₂NS | [7][8] |

| CAS Number | 65386-28-9 | [6][7][9] |

| Appearance | Solid | [7] |

| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [1][6] |

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of 4-(Chloromethyl)-2-isopropylthiazole involves the direct chlorination of its corresponding alcohol precursor, 2-isopropyl-4-(hydroxymethyl)thiazole. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Expert Insight: The selection of thionyl chloride is a deliberate choice rooted in reaction efficiency. It reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of highly stable and gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—proceeds via an Sₙi (internal nucleophilic substitution) mechanism. This process is thermodynamically favorable and effectively drives the reaction to completion, simplifying purification by eliminating the need to remove non-volatile byproducts.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole.

Application in Drug Development: The Ritonavir Case Study

The utility of this compound is best exemplified by its role as a key building block in the synthesis of Ritonavir. In this context, the thiazole moiety is a crucial component of the final drug structure. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine, forming a new carbon-nitrogen bond and assembling a significant portion of the Ritonavir backbone.

Caption: Role of the thiazole intermediate in Ritonavir synthesis.

This reaction highlights the compound's function as a "linchpin" intermediate, enabling the efficient connection of two complex fragments. The stability of the thiazole ring and the specific reactivity of the chloromethyl group make it an ideal synthetic tool for this purpose.

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of 4-(Chloromethyl)-2-isopropylthiazole from 2-isopropyl-4-(hydroxymethyl)thiazole, adapted from established industrial processes.[4][10]

Self-Validation and Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. Each step is designed for maximum yield and safety.

Materials and Reagents:

-

2-isopropyl-4-(hydroxymethyl)thiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 grams of 2-isopropyl-4-(hydroxymethyl)thiazole in 100 mL of anhydrous dichloromethane.

-

Causality Note: Anhydrous solvent is critical to prevent the thionyl chloride from reacting with water, which would quench the reagent and generate excess HCl.

-

-

Cooling: Place the flask in an ice bath and stir the solution until the internal temperature drops to approximately 0-5 °C.

-

Expertise Note: This initial cooling is a crucial safety and selectivity measure. The reaction with thionyl chloride is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reagent Addition: Slowly add 8.3 grams of thionyl chloride dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.

-

Safety Note: This step must be performed in a well-ventilated fume hood as it neutralizes HCl and any remaining SOCl₂, producing CO₂ and SO₂ gas.

-

-

Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)-2-isopropylthiazole.

-

Purification (If Necessary): The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.

Safety, Handling, and Storage

This compound is a chemical intermediate and should be handled with appropriate care.[11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

-

Safety Data Sheet (SDS): Always consult the material's specific Safety Data Sheet before handling for comprehensive hazard and first-aid information.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and proven utility as a key building block for complex therapeutics like Ritonavir underscore its importance. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development programs.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Sal_北京德威钠生物技术有限公司 [gbwol.com]

- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 5. This compound | 65386-28-9 [chemicalbook.com]

- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound [cymitquimica.com]

- 8. 4-(ChloroMethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | 1216869-95-2 [amp.chemicalbook.com]

- 9. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

A Multi-technique Approach to the Structure Elucidation of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structure Elucidation

In the landscape of pharmaceutical development, the precise characterization of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The molecule 4-(chloromethyl)-2-isopropylthiazole, particularly as its hydrochloride salt (CAS No: 65386-28-9), serves as a key building block in the synthesis of more complex therapeutic agents.[1][2][3] Its structural integrity—the exact arrangement of its atoms and the confirmation of its salt form—directly influences the purity, stability, and reactivity profile of subsequent synthesis steps and the final drug product.

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, mirroring the investigatory process undertaken in a modern analytical chemistry laboratory. We will journey from establishing the fundamental molecular identity to mapping its intricate covalent framework, and finally, to confirming its definitive three-dimensional architecture. Each step is chosen for the specific and complementary information it yields, creating a self-validating cascade of evidence that culminates in an irrefutable structural assignment ready for rigorous regulatory scrutiny.[4][5]

Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry (MS)

The Rationale: Before dedicating resources to complex spectroscopic analysis, we must first confirm the most basic properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. Furthermore, for a molecule containing chlorine, the isotopic distribution provides an immediate and unmistakable signature.[6][7][8]

Core Principle: HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 isotopic pattern with a peak height ratio of approximately 3:1 for each chlorine atom present.[6][8][9] For 4-(chloromethyl)-2-isopropylthiazole hydrochloride (C₇H₁₁Cl₂NS), we expect to analyze the protonated free base [C₇H₁₀ClNS + H]⁺ in the gas phase.

Expected HRMS Data for the Protonated Free Base [C₇H₁₁ClNS]⁺

| Parameter | Expected Value | Observation Significance |

| Monoisotopic Mass [M+H]⁺ | 176.0295 (for ³⁵Cl) | Confirms the elemental composition of C₇H₁₁ClNS. |

| Isotopic Peak [M+2+H]⁺ | 178.0266 (for ³⁷Cl) | Presence confirms a single chlorine atom in the molecule. |

| Peak Intensity Ratio | ~3:1 (M+H : M+2+H) | The characteristic ratio provides definitive evidence for one chlorine atom.[7][9] |

Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to ensure protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion and its corresponding M+2 peak. Calculate the mass error (in ppm) and compare the isotopic pattern to the theoretical distribution for a molecule containing one chlorine and one sulfur atom.

Delineating the Covalent Framework: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atomic "building blocks." It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to piece together the molecule's covalent structure conclusively.[10][11]

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the acidic N-H proton.

-

Solvent Choice Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving ionic salts. The residual solvent peak (δ ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) serves as a secondary reference.[11]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

-

Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Interpretation and Data Synthesis

The power of this approach lies in integrating the data from all experiments.

-

¹H NMR: Identifies all unique proton signals and their integrations (number of protons) and multiplicities (neighboring protons). We expect to see:

-

A septet and a doublet characteristic of the isopropyl group.

-

A singlet for the chloromethyl (-CH₂Cl) protons.

-

A singlet for the lone proton on the thiazole ring (H5).[12]

-

A broad singlet for the acidic proton (N-H⁺) of the hydrochloride, which may exchange with residual water.

-

-

¹³C NMR: Reveals the number of unique carbon environments.

-

COSY: A cross-peak between the isopropyl septet and doublet confirms they are coupled, definitively establishing the isopropyl fragment.

-

HSQC: Correlates each proton signal to the carbon it is directly attached to. For example, it will link the -CH₂Cl proton singlet to its corresponding carbon signal.

-

HMBC: This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:

-

From the isopropyl CH proton to the C2 carbon of the thiazole ring.

-

From the -CH₂Cl protons to the C4 and C5 carbons of the thiazole ring.

-

From the H5 thiazole proton to the C4 and -CH₂Cl carbons.

-

Hypothetical NMR Data Summary (in DMSO-d₆)

| Signal Label | ¹H δ (ppm), Mult., I | ¹³C δ (ppm) | COSY Correlations | Key HMBC Correlations | Assignment |

| a | 1.30, d, 6H | 22.5 | b | b , c | -CH(CH₃ )₂ |

| b | 3.25, sept, 1H | 34.0 | a | a , c | -C H(CH₃)₂ |

| c | - | 175.0 | - | b | Thiazole C2 |

| d | 4.90, s, 2H | 42.0 | - | e , f | -C H₂Cl |

| e | - | 150.0 | - | d , f | Thiazole C4 |

| f | 7.80, s, 1H | 120.0 | - | d , e | Thiazole H5 |

| g | 12.5, br s, 1H | - | - | - | N-H⁺ |

Unambiguous 3D Structure Determination: Single-Crystal X-ray Diffraction (SCXRD)

The Rationale: While MS and NMR together build a compelling case for the covalent structure, they provide no direct information about the three-dimensional arrangement of atoms in the solid state. SCXRD is the universally recognized "gold standard" for absolute structure determination.[13][14][15][16] It is the only technique that can definitively:

-

Confirm the connectivity and geometry (bond lengths and angles) without ambiguity.[13][16]

-

Establish the location of the chloride counter-ion and its interaction with the protonated thiazole ring, thus proving the hydrochloride salt form.

-

Provide data on crystal packing and intermolecular interactions.[13]

Experimental Protocol: From Crystal to Structure

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to near saturation.

-

Procedure: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Goal: To obtain well-formed, single crystals of at least 20-50 µm in all dimensions.[15]

-

-

Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.[15]

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) and rotate it, collecting the diffraction pattern on a detector.[15][16]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

-

The model is refined against the experimental data to yield the final structure with high precision.

-

Integrated Analysis and Reporting for Regulatory Submission

The Rationale: A robust regulatory submission, particularly for the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application, requires a complete and unambiguous characterization of the drug substance.[4][5] The data from each of the described techniques must be synthesized into a cohesive report that validates the chemical structure.[17][18]

Overall Structure Elucidation Workflow

Caption: Integrated workflow for complete structure elucidation.

This integrated package provides irrefutable proof of identity. The HRMS confirms the elemental composition, the suite of NMR experiments elucidates the precise covalent bonding arrangement, and the SCXRD data provides the ultimate confirmation of the three-dimensional structure and the specific salt form. This rigorous, multi-faceted approach ensures that the structural foundation of your drug development program is sound, satisfying scientific curiosity and regulatory requirements alike.

References

- 1. This compound [cymitquimica.com]

- 2. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 4. Essential checklist for an effective regulatory submission [tmcpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. regulink.com [regulink.com]

- 18. s27415.pcdn.co [s27415.pcdn.co]

An In-Depth Technical Guide to the Core Starting Materials for the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a critical heterocyclic intermediate, prized within the pharmaceutical industry primarily for its role as a cornerstone in the synthesis of Ritonavir, a potent antiretroviral agent used in the treatment of HIV.[1][2][3] The structural integrity and purity of this thiazole derivative directly influence the efficiency of subsequent transformations and the quality of the final active pharmaceutical ingredient (API).[4][5][6]

This guide provides an in-depth analysis of the principal starting materials and the synthetic strategies employed for the production of this compound. We will dissect the most prevalent and industrially relevant pathway—the Hantzsch thiazole synthesis—by examining the causality behind the selection of its core precursors: a C3 electrophilic building block and a nucleophilic thioamide. Furthermore, we will explore the synthesis of these precursors, alternative strategies, and the critical safety and handling considerations essential for successful and responsible manufacturing.

Pillar 1: The Hantzsch Thiazole Synthesis as the Core Strategy

The most robust and widely adopted method for constructing the 2,4-substituted thiazole ring of the target molecule is the Hantzsch thiazole synthesis.[3][7][8] This venerable reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[3][7][9] The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: General schematic of the Hantzsch thiazole synthesis.

For the specific synthesis of 4-(chloromethyl)-2-isopropylthiazole, this translates to the reaction between thioisobutyramide and 1,3-dichloroacetone .[1][10]

Pillar 2: Deep Dive into Core Starting Materials

The success of the Hantzsch synthesis is contingent on the quality and reactivity of its two primary components.

Starting Material I: Thioisobutyramide (2-Methylpropanethioamide)

Thioisobutyramide serves as the foundational nucleophile, providing the N-C-S backbone and the crucial 2-isopropyl substituent of the final thiazole ring.

Synthesis via Thionation of Isobutyramide:

The most direct and common method for preparing thioisobutyramide is the thionation of its corresponding oxo-amide, isobutyramide. This transformation is typically achieved using potent sulfur-transfer reagents.

-

Key Thionating Agents:

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional and cost-effective reagent. The reaction involves heating isobutyramide with P₄S₁₀ in an inert, high-boiling solvent like toluene or xylene.[10][11] A patented improvement involves reacting P₄S₁₀ with isobutyramide under alkaline conditions (e.g., using potassium carbonate) at ambient temperature, which significantly improves the reaction's efficiency and yield, reportedly achieving over 90%.[12]

-

Lawesson's Reagent: This reagent is milder and often more soluble in organic solvents than P₄S₁₀, allowing for reactions under less harsh conditions and frequently resulting in cleaner products with higher yields.[11][13] The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which forms a four-membered thiaoxaphosphetane intermediate with the amide carbonyl. The driving force is the subsequent cycloreversion to form a stable P=O bond, yielding the desired thioamide.[13]

-

Experimental Protocol: Synthesis of Thioisobutyramide using P₄S₁₀

This protocol is a representative example based on established literature.[10][12]

-

Setup: To a dry, inert-atmosphere reaction vessel equipped with a mechanical stirrer and a reflux condenser, add isobutyramide and a suitable organic solvent (e.g., toluene, methyl tertiary butyl ether).

-

Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred solution. If following the improved alkaline method, an inorganic base like anhydrous potassium carbonate is added prior to the isobutyramide.[12]

-

Reaction: Stir the mixture at ambient temperature[12] or heat to reflux for 2-6 hours, monitoring the reaction progress by TLC or GC.[10]

-

Workup: Upon completion, cool the reaction mixture and filter to remove insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude thioisobutyramide can be purified by vacuum distillation to yield a pale yellow oil.[12]

Self-Validation and Trustworthiness: The purity of the synthesized thioisobutyramide is paramount. It should be verified using GC and NMR spectroscopy before proceeding to the cyclization step. Impurities can lead to side reactions and complicate the purification of the final thiazole product.

Starting Material II: 1,3-Dichloroacetone

1,3-Dichloroacetone is the C3 electrophilic partner in the reaction. It provides the carbon backbone for the C4 and C5 positions of the thiazole ring and, critically, installs the chloromethyl group at the 4-position.

-

Properties: It is a white to pale brown crystalline solid with a melting point range of 39-41°C and is soluble in water and common organic solvents.[14] It is commercially available from various suppliers.[15][16]

-

Causality of Choice: Its bifunctional nature (a ketone flanked by two primary alkyl chlorides) makes it an ideal substrate. The ketone provides the carbonyl for the initial steps of the Hantzsch mechanism, while the two chloromethyl groups provide the electrophilic sites for cyclization.

Authoritative Grounding: Safety and Handling (A Critical Insight)

Field experience and safety data sheets underscore the hazardous nature of 1,3-dichloroacetone. It is highly toxic, a potent lachrymator (tear-inducing agent), and an irritant to the skin and respiratory system.[17] Historically, related compounds have been used as sternutatory agents (sneezing agents).[1]

Mandatory Protocol:

-

All handling must be performed in a certified, high-flow chemical fume hood.

-

Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and full-coverage safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

Alternative, "Greener" C3 Synthons: The significant toxicity of 1,3-dichloroacetone has prompted research into safer alternatives. One notable approach utilizes 1,3-dihydroxyacetone (DHA) , a non-toxic and cost-effective substitute, which can be reacted in situ to form the necessary electrophile, thereby avoiding the handling of the hazardous chlorinated precursor.[18]

Pillar 3: The Condensation Reaction and Alternative Pathways

With the starting materials in hand, the core synthesis can proceed.

Workflow: Hantzsch Synthesis of this compound

Caption: Workflow for the Hantzsch synthesis of the target molecule.

Experimental Protocol: Cyclocondensation

This protocol is a representative example based on established literature.[10]

-

Setup: Charge a reaction vessel with an organic solvent (e.g., acetone).

-

Reagent Addition: Add thioisobutyramide and 1,3-dichloroacetone to the solvent.

-

Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: As the reaction proceeds, the hydrochloride salt of the product often precipitates from the solution.

-

Purification: Cool the mixture, and collect the solid product by filtration. The filtrate can be concentrated to recover more product. The crude solid can be further purified by recrystallization if necessary. The final product is typically isolated as a stable hydrochloride salt.[10]

Reaction Mechanism Visualization

Caption: Simplified mechanistic steps of the Hantzsch thiazole synthesis.

An Alternative Synthetic Route via a Hydroxymethyl Intermediate

An alternative strategy circumvents the direct use of a chlorinated C3 building block in the cyclization step, instead opting for a late-stage chlorination.

-

Condensation: Thioisobutyramide is condensed with a C3 synthon that yields 2-isopropyl-4-hydroxymethylthiazole . One patented route achieves this starting from 2,2-dimethyl-4-methylene-1,3-dioxane.[1]

-

Chlorination: The resulting alcohol intermediate is then chlorinated using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride , in a solvent like dichloromethane to yield the final product.[1]

This approach may offer safety benefits by avoiding 1,3-dichloroacetone, but it introduces an additional step to the synthesis.

Data Summary: Comparison of Synthetic Strategies

| Feature | Primary Route (Hantzsch) | Alternative Route (via Hydroxymethyl) |

| Thioamide Source | Thioisobutyramide | Thioisobutyramide |

| C3 Synthon | 1,3-Dichloroacetone[10] | e.g., from 2,2-dimethyl-4-methylene-1,3-dioxane[1] |

| Key Reagents | - Thioisobutyramide- 1,3-Dichloroacetone | - Thioisobutyramide- C3 synthon- Thionyl Chloride (SOCl₂)[1] |

| Number of Steps | 1 (for cyclization) | 2 (cyclization + chlorination) |

| Advantages | - Convergent- High-yielding- Well-established | - Avoids highly toxic 1,3-dichloroacetone[1] |

| Disadvantages | - Requires handling of highly toxic and lachrymatory 1,3-dichloroacetone.[1][17] | - Longer synthetic route- Requires handling of corrosive chlorinating agents |

Conclusion

The synthesis of this compound is a well-defined process, with the Hantzsch condensation of thioisobutyramide and 1,3-dichloroacetone remaining the predominant industrial method.[1][10] A thorough understanding of the synthesis of these precursors, particularly the thionation of isobutyramide, is essential for controlling the entire manufacturing chain. While this route is efficient, the significant hazards associated with 1,3-dichloroacetone demand stringent safety protocols and have encouraged the exploration of alternative, safer C3 synthons. For any researcher or drug development professional working with this vital intermediate, a mastery of these starting materials, their underlying chemistry, and their associated handling requirements is not just a matter of efficiency, but a prerequisite for safe and responsible science.

References

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 5. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 6. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 11. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101121681A - Method for preparing thio-iso-butanamide - Google Patents [patents.google.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. 1,3-Dichloroacetone, 96% | Fisher Scientific [fishersci.ca]

- 15. 1,3-Dichloroacetone synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1,3-Dichloroacetone, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 18. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

A Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical heterocyclic intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antiretroviral drug Ritonavir, this guide delves into its core chemical and physical properties, established synthetic pathways, characteristic reactivity, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes technical data with practical insights to facilitate its effective and safe application in a laboratory and manufacturing context.

Compound Identification and Overview

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, found in numerous bioactive compounds and clinically approved drugs.[1] This particular intermediate is of high value due to the presence of two key reactive sites: the electrophilic chloromethyl group at the 4-position and the thiazole ring itself, which provides a stable core structure. Its primary significance lies in its use in the multi-step synthesis of Ritonavir, an HIV protease inhibitor.[2][3][4]

Table 1: Compound Identifiers

| Identifier | Data | Source(s) |

|---|---|---|

| CAS Number | 65386-28-9 | [5][6][7] |

| Molecular Formula | C₇H₁₁Cl₂NS (or C₇H₁₀ClNS·HCl) | [5][8] |

| Molecular Weight | 212.14 g/mol | [5][8] |

| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole;hydrochloride | |

| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride | [6][7] |

| SMILES | Cl.CC(C)C1=NC(CCl)=CS1 |[6][9] |

References

- 1. benchchem.com [benchchem.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, hydrochloride salt - Amerigo Scientific [amerigoscientific.com]

- 9. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a thiazole ring, an isopropyl group, and a reactive chloromethyl moiety, makes it a versatile building block. However, the very feature that imparts its synthetic utility—the chloromethyl group—also defines its primary hazard profile. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting, grounded in the principles of chemical reactivity and risk mitigation.

The hydrochloride salt form generally renders the compound as a solid, which can reduce the risk of inhalation compared to a volatile liquid.[1] However, as with any fine solid, dust formation during handling is a primary concern. The core of its hazardous nature lies in the chloromethyl group, which classifies the molecule as a potent alkylating agent.[2][3] Alkylating agents are electrophilic compounds that can react with nucleophiles, such as the amine and hydroxyl groups found in biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for the compound's potential toxicity, including irritation, sensitization, and possible mutagenicity.

Section 1: Hazard Profile and Chemical Reactivity

The primary hazard associated with this compound stems from its classification as an alkylating agent due to the presence of the chloromethyl (-CH2Cl) group.[2][3]

1.1 Mechanistic Basis of Hazard: Alkylation The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. This site is susceptible to nucleophilic attack by various biological molecules. This reactivity is analogous to other hazardous chloromethyl compounds used in synthesis.[3][4] This non-specific reactivity can lead to cellular damage if exposure occurs.

1.2 GHS Classification and Associated Hazards While a specific, universally adopted GHS classification for the hydrochloride salt is not consistently available across all suppliers, the hazards can be inferred from the reactive functional group and data on analogous compounds. The non-salt form, 4-(Chloromethyl)-2-isopropylthiazole, is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Given the structural similarities and the inherent reactivity of the chloromethyl group, it is prudent to assume a similar or even enhanced hazard profile for the hydrochloride salt, particularly regarding skin and eye corrosion/irritation. Similar chloromethylthiazole derivatives are classified as causing severe skin burns and eye damage.[6]

| Hazard Class | GHS Category | Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Assume Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation | GHS05 (Corrosion) / GHS07[5][6] |

| Eye Damage/Irritation | Assume Category 1/2A | Causes serious eye damage / Causes serious eye irritation | GHS05 (Corrosion) / GHS07[5][6] |

| Respiratory/Skin Sensitization | Potential Hazard | May cause an allergic skin reaction | GHS07 (Exclamation Mark)[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[5] |

| (Note: Categories marked with an asterisk are inferred from structurally similar compounds and represent a conservative approach to safety.) |

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow, based on the principles outlined in "Prudent Practices in the Laboratory," provides a framework for evaluating and controlling risks.[7][8]

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP must be performed within a certified chemical fume hood.

3.1 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are a minimum requirement. Given the compound's nature as an alkylating agent, consider double-gloving or using thicker, more resistant gloves (e.g., butyl rubber) for prolonged handling. Inspect gloves for any signs of degradation or perforation before and during use.[9]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

-

Respiratory Protection: Not typically required if all handling is performed within a functioning chemical fume hood.[10]

3.2 Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. An emergency spill kit should be immediately accessible.

-

Weighing: Tare the balance with a weigh boat. Carefully dispense the solid this compound onto the weigh boat, minimizing the creation of dust. Use a spatula to gently transfer the solid. Avoid pouring directly from the bottle if possible.

-

Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel within the fume hood.

-

Dissolution: If dissolving the compound, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

-

Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and weigh boat or dispose of them as hazardous waste. Wipe down the work surface within the fume hood with an appropriate decontaminating solution (see Section 5).

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.[12][13]

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[13][14] The container should be tightly sealed.[13]

-

Segregation: Store this compound segregated from incompatible materials.[12]

-

Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number (65386-28-9), and appropriate GHS hazard pictograms.[13][15]

Section 5: Emergency Protocols

5.1 Exposure Response Immediate and decisive action is required in the event of exposure.

Caption: First Aid Workflow for Chemical Exposure.

5.2 Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Control: Prevent the spread of dust or liquid. Do not attempt to clean up a large spill without proper training and equipment.

-

Cleanup (Small Spills): For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a labeled hazardous waste container. Avoid raising dust. Do not use combustible materials like paper towels for the initial absorption.

-

Decontamination: Wash the spill area thoroughly with a suitable decontamination solution (see below) followed by soap and water.

Section 6: Waste Management and Decontamination

6.1 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations.

6.2 Decontamination of Surfaces and Equipment The chloromethyl group can be "quenched" or deactivated by reacting it with a nucleophilic solution. A common laboratory practice for decontaminating surfaces and equipment that have come into contact with chloromethyl compounds is to use a basic solution.[4] A solution of aqueous sodium carbonate or an amine-based solution can be effective.[3][4]

Protocol for Decontamination Solution:

-

Prepare a 5-10% aqueous solution of sodium carbonate or a dilute solution of a basic organic amine (e.g., triethylamine in an appropriate solvent).

-

Apply the solution to the contaminated surface or equipment and allow a sufficient contact time (e.g., 15-30 minutes) for the reaction to complete.[3]

-

Thoroughly rinse the equipment or surface with water afterward.

-

All materials used for decontamination should be collected as hazardous waste.

Conclusion

This compound is a valuable synthetic intermediate, but its utility is matched by its potential hazards. The key to its safe use lies in a thorough understanding of its reactivity as an alkylating agent. By implementing a robust risk assessment process, adhering to stringent handling protocols within engineering controls, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. A culture of safety, as emphasized by authoritative guides like Prudent Practices in the Laboratory, is the ultimate foundation for protecting personnel and the research environment.[7][16][17]

References

- 1. This compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chempanda.com [chempanda.com]

- 4. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 14. 65386-28-9|this compound|BLD Pharm [bldpharm.com]

- 15. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 16. Prudent Practices in the Laboratory [nationalacademies.org]

- 17. labsafety.jhu.edu [labsafety.jhu.edu]

An In-depth Technical Guide to the Discovery and Synthesis of 4-(Chloromethyl)-2-isopropylthiazole Hydrochloride: A Key Intermediate in Antiviral Drug Development

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride, a critical building block in the synthesis of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, experimental protocols, and strategic importance of this heterocyclic compound.

Introduction: The Strategic Importance of a Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors and other therapeutic agents. The discovery and development of this compound is intrinsically linked to the quest for effective treatments for Human Immunodeficiency Virus (HIV). This compound emerged as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[2] The strategic incorporation of the 2-isopropylthiazole moiety was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic profile of early-generation protease inhibitors. Researchers found that the thiazole group enhanced metabolic stability and oral bioavailability, crucial parameters for a successful oral antiviral drug.[2]

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of a thioamide with an α-haloketone. In this specific case, 2-methylpropane thioamide (isobutyramide can be used as a precursor which is then treated with a sulfurizing agent like phosphorus pentasulfide) is reacted with 1,3-dichloroacetone.

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration steps.

-

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone (1,3-dichloroacetone). This is an S(_N)2 reaction where the sulfur atom displaces one of the chlorine atoms.[5]

-

Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.

-

Dehydration: The final step is the dehydration of the cyclic intermediate to form the aromatic thiazole ring. This step is typically acid-catalyzed and results in the formation of a stable aromatic system.

The following Graphviz diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented procedures.[6]

Materials:

-

Isobutyramide

-

Phosphorus pentasulfide (P₄S₁₀)

-

1,3-Dichloroacetone

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of 2-Methylpropane Thioamide: In a reaction vessel, isobutyramide is suspended in an inert solvent such as toluene. Phosphorus pentasulfide is added portion-wise, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off. The filtrate containing the 2-methylpropane thioamide is concentrated under reduced pressure.

-

Hantzsch Thiazole Synthesis: The crude 2-methylpropane thioamide is dissolved in a suitable organic solvent, and 1,3-dichloroacetone is added. The mixture is then refluxed for 2-6 hours.[6] After cooling, the reaction mixture is filtered.

-

Isolation of the Hydrochloride Salt: The filtrate is concentrated under reduced pressure to yield crude 4-(Chloromethyl)-2-isopropylthiazole. To form the hydrochloride salt, the crude product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | 2-Methylpropane Thioamide, 1,3-Dichloroacetone | Standard precursors for Hantzsch thiazole synthesis. |

| Solvent | Toluene, Ethanol, or other suitable organic solvents | Provides a medium for the reaction and facilitates heat transfer. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-6 hours | Sufficient time for the reaction to reach completion, monitored by TLC. |

| Work-up | Filtration, Concentration, Precipitation with HCl | Standard procedures for isolating and purifying the hydrochloride salt of the product. |

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | δ ~1.4 (d, 6H), ~3.3 (sept, 1H), ~4.7 (s, 2H), ~7.2 (s, 1H) | Isopropyl group (doublet and septet), chloromethyl group (singlet), and thiazole proton (singlet). |

| ¹³C NMR | δ ~23, ~33, ~45, ~115, ~150, ~170 | Isopropyl carbons, chloromethyl carbon, and thiazole ring carbons. |

| Mass Spec (EI) | m/z corresponding to the molecular ion and characteristic fragments | Confirmation of molecular weight and fragmentation pattern. |

| IR (KBr) | ~3100 cm⁻¹ (C-H, aromatic), ~2900 cm⁻¹ (C-H, aliphatic), ~1600 cm⁻¹ (C=N), ~750 cm⁻¹ (C-Cl) | Characteristic vibrational modes of the functional groups present. |

Application in Drug Development: The Synthesis of Ritonavir

The primary and most significant application of this compound is as a key building block in the synthesis of the HIV protease inhibitor, Ritonavir.[2] In the convergent synthesis of Ritonavir, this thiazole derivative is coupled with a complex amine intermediate.

The Nucleophilic Substitution Reaction

The key reaction involving 4-(Chloromethyl)-2-isopropylthiazole is a nucleophilic substitution (S(N)2) reaction. The chloromethyl group is an excellent electrophile, and the carbon atom is readily attacked by a nucleophile, in this case, the secondary amine of the Ritonavir precursor. The chloride ion is a good leaving group, facilitating the reaction.

The following Graphviz diagram illustrates the workflow for the utilization of 4-(Chloromethyl)-2-isopropylthiazole in the synthesis of a Ritonavir intermediate.

Caption: Role in Ritonavir Intermediate Synthesis.

Conclusion

The discovery and development of a scalable synthesis for this compound represent a significant achievement in medicinal and process chemistry. Its role as a pivotal intermediate in the production of Ritonavir highlights the importance of heterocyclic chemistry in the creation of life-saving therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights for professionals in the field of drug discovery and development. The continued exploration of thiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Experimental Formation of the Thiazole Ring

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds. From the life-saving antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety is integral to a vast array of therapeutic agents, underscoring the critical importance of robust and efficient methods for its synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions for thiazole ring formation. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most significant synthetic strategies, including the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, as well as contemporary advancements that offer improved efficiency and sustainability.

I. The Hantzsch Thiazole Synthesis: A Timeless and Versatile Approach

First reported by Arthur Hantzsch in 1887, this synthesis remains one of the most widely employed methods for constructing the thiazole ring due to its reliability and the ready availability of starting materials.[1] The core of the reaction is the condensation of an α-haloketone with a thioamide.

A. Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring.[2][3]

References

Application Notes & Protocols: Strategic Use of 1,3-Dichloroacetone in the Synthesis of Functionalized Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiazole Scaffold and the Strategic Role of 1,3-Dichloroacetone

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The Hantzsch thiazole synthesis, a robust and versatile reaction first reported in 1887, remains a cornerstone for the construction of this essential ring system.[2][8][9]

This guide focuses on the specific application of 1,3-dichloroacetone , a highly reactive α,α'-dihaloketone, in the Hantzsch synthesis. Its bifunctional nature serves a dual purpose: one chloro-substituted carbon participates in the initial S-alkylation, while the ketone facilitates the cyclization. Crucially, the second chloro-substituted carbon is preserved as a chloromethyl group at the 5-position of the resulting thiazole ring.[10][11] This retained functionality transforms the synthesized thiazole into a versatile intermediate, primed for subsequent elaboration and diversification, a feature of significant value in drug discovery and development programs.

The Hantzsch Synthesis: Mechanistic Insights

The reaction between 1,3-dichloroacetone and a thioamide (or its analogues like thiourea) proceeds via a well-established cyclocondensation mechanism.[5][12] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

The core mechanistic steps are:

-

S-Alkylation (S_N2 Attack): The nucleophilic sulfur atom of the thioamide attacks one of the α-carbons of 1,3-dichloroacetone, displacing a chloride ion. This is typically the rate-determining step.

-

Enolization/Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or enamine equivalent.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[13]

The overall transformation effectively converts the C-S-N unit of the thioamide and the C-C(O)-C unit of the dichloroacetone into the thiazole core.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-5-(chloromethyl)thiazole

This protocol details the synthesis of a foundational building block, 2-amino-5-(chloromethyl)thiazole, from 1,3-dichloroacetone and thiourea. The resulting product is a valuable intermediate for further chemical modifications.

Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for thiazole synthesis.

Step-by-Step Procedure

CAUTION: 1,3-Dichloroacetone is highly toxic, corrosive, and a lachrymator. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (2.0 g, 26.3 mmol) in 40 mL of ethanol.

-

To this stirring solution, add 1,3-dichloroacetone (3.0 g, 23.6 mmol) portion-wise at room temperature. Note: A slight exotherm may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle.[11]

-

Monitoring: Maintain reflux for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting materials.

-

Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction.[14] A precipitate may form.

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-amino-5-(chloromethyl)thiazole.[15]

Summary of Reaction Parameters

| Parameter | Value | Rationale / Notes |

| Thiourea | 1.1 eq | A slight excess ensures complete consumption of the limiting reagent. |

| 1,3-Dichloroacetone | 1.0 eq | Limiting reagent. |

| Solvent | Ethanol | A common polar protic solvent that facilitates dissolution of reagents.[16] |

| Temperature | ~80 °C (Reflux) | Heating is often required to overcome the activation energy.[11][16] |

| Reaction Time | 2-3 hours | Typical duration; should be confirmed by reaction monitoring (TLC).[11] |

| Work-up | Neutralization/Extraction | Removes acidic byproducts and isolates the product. |

| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |

Product Characterization

Confirming the identity and purity of the synthesized thiazole is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet for the proton at the C4 position of the thiazole ring. The chloromethyl (-CH₂Cl) protons will appear as another distinct singlet. Protons of the amino group (-NH₂) may appear as a broad singlet.[17][18]

-

¹³C NMR: The three carbons of the thiazole ring will show distinct signals in the aromatic region. The carbon of the chloromethyl group will appear in the aliphatic region.[19]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the molecular ion peak (M⁺ and M⁺+2).[18]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-Cl stretching can be identified.[17][20]

-

Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of ≥98% for most applications.[21]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient heating or reaction time. 2. Inactive reagents (e.g., hydrolyzed 1,3-dichloroacetone). 3. Incorrect solvent choice. | 1. Increase temperature to reflux and extend reaction time; monitor by TLC.[16] 2. Use fresh, high-purity reagents. 3. Screen alternative polar solvents like isopropanol or DMF.[10] |

| Formation of Side Products | 1. Reaction of the product with excess thiourea. 2. Further reaction of the chloromethyl group. 3. Polymerization of starting material. | 1. Use stoichiometric amounts or a slight excess of thiourea (max 1.1 eq). An excess can lead to bis-thiazolyl ketones.[11] 2. Avoid prolonged heating after the reaction is complete. 3. Add 1,3-dichloroacetone slowly to the thiourea solution. |

| Difficult Purification | 1. Product is highly polar and remains in the aqueous layer. 2. Oily or impure solid after concentration. | 1. Perform more extractions or use a different extraction solvent (e.g., dichloromethane). 2. Attempt purification via column chromatography (silica gel) or try different recrystallization solvents. |

Critical Safety Protocol: Handling 1,3-Dichloroacetone

1,3-Dichloroacetone is a hazardous substance and requires strict handling procedures.[22][23]

-

Hazard Profile:

-

Engineering Controls:

-